1-(2,6-Difluorophenyl)sulfonyl-4-ethylpiperazine
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Overview
Description
1-(2,6-Difluorophenyl)sulfonyl-4-ethylpiperazine is an organic compound with the molecular formula C₁₂H₁₆F₂N₂O₂S It is characterized by the presence of a piperazine ring substituted with a 2,6-difluorophenylsulfonyl group and an ethyl group
Preparation Methods
The synthesis of 1-(2,6-Difluorophenyl)sulfonyl-4-ethylpiperazine typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)sulfonyl-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, where alkyl or aryl halides can introduce new substituents.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazine derivatives.
Scientific Research Applications
1-(2,6-Difluorophenyl)sulfonyl-4-ethylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry for the development of pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)sulfonyl-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)sulfonyl-4-ethylpiperazine can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)sulfonyl-4-ethylpiperazine: This compound has chlorine atoms instead of fluorine, which may alter its reactivity and biological activity.
1-(2,6-Difluorophenyl)sulfonyl-4-methylpiperazine: The presence of a methyl group instead of an ethyl group can affect the compound’s steric properties and interactions with molecular targets.
1-(2,6-Difluorophenyl)sulfonyl-4-phenylpiperazine: The phenyl group introduces additional aromatic interactions, potentially enhancing binding affinity to certain receptors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O2S/c1-2-15-6-8-16(9-7-15)19(17,18)12-10(13)4-3-5-11(12)14/h3-5H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQKOFDXXFDOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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